Cas no 89011-82-5 (Piperazine, 1-[1-(4-fluorophenyl)-2-(1-piperazinyl)ethyl]-4-methyl-)

Piperazine, 1-[1-(4-fluorophenyl)-2-(1-piperazinyl)ethyl]-4-methyl- structure
89011-82-5 structure
Product Name:Piperazine, 1-[1-(4-fluorophenyl)-2-(1-piperazinyl)ethyl]-4-methyl-
CAS No:89011-82-5
MF:C17H27FN4
MW:306.421487092972
CID:615957
PubChem ID:10957750
Update Time:2025-04-19

Piperazine, 1-[1-(4-fluorophenyl)-2-(1-piperazinyl)ethyl]-4-methyl- Chemical and Physical Properties

Names and Identifiers

    • Piperazine, 1-[1-(4-fluorophenyl)-2-(1-piperazinyl)ethyl]-4-methyl-
    • 1-[1-(4-fluorophenyl)-2-piperazin-1-ylethyl]-4-methylpiperazine
    • 1-[2-(4-fluorophenyl)-2-(4-methyl-piperazino)ethyl]piperazine
    • LDFZEQMRPQGXTF-UHFFFAOYSA-N
    • 89011-82-5
    • 1-[2-(4-fluorophenyl)-2-(4-methylpiperazino)ethyl]piperazine
    • SCHEMBL6324393
    • DTXSID90449828
    • Inchi: 1S/C17H27FN4/c1-20-10-12-22(13-11-20)17(14-21-8-6-19-7-9-21)15-2-4-16(18)5-3-15/h2-5,17,19H,6-14H2,1H3
    • InChI Key: LDFZEQMRPQGXTF-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C(CN1CCNCC1)N1CCN(C)CC1

Computed Properties

  • Exact Mass: 306.22197504g/mol
  • Monoisotopic Mass: 306.22197504g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 319
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 21.8Ų
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